“Methyl 2-(4-bromo-2-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H8BrNO4 . It is used for research and development purposes .
The synthesis of “Methyl 2-(4-bromo-2-nitrophenyl)acetate” involves the use of dimethyl 2-(4-bromo-2-nitrophenyl)malonate and lithium chloride in dimethyl sulfoxide .
The molecular weight of “Methyl 2-(4-bromo-2-nitrophenyl)acetate” is 274.07 g/mol . The InChI code is 1S/C9H8BrNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 .
“Methyl 2-(4-bromo-2-nitrophenyl)acetate” is a solid at room temperature .
The synthesis of Methyl 2-(4-bromo-2-nitrophenyl)acetate typically involves several steps, including nitration, esterification, and potential oximation. Here are the key methods:
Industrial production often employs similar methods but optimizes conditions for higher yields and purity, utilizing advanced purification techniques such as column chromatography .
The molecular structure of Methyl 2-(4-bromo-2-nitrophenyl)acetate can be described as follows:
The structural representation can be depicted using SMILES notation: COC(=O)/C(=N/O)/C1=C(C=C(C=C1)Br)[N+](=O)[O-]
.
Methyl 2-(4-bromo-2-nitrophenyl)acetate can undergo various chemical reactions:
The mechanism of action for Methyl 2-(4-bromo-2-nitrophenyl)acetate varies based on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities .
The physical and chemical properties of Methyl 2-(4-bromo-2-nitrophenyl)acetate include:
Methyl 2-(4-bromo-2-nitrophenyl)acetate is classified with GHS07 hazard pictograms indicating it may cause respiratory irritation. Proper safety precautions should be taken when handling this compound, including using personal protective equipment .
Methyl 2-(4-bromo-2-nitrophenyl)acetate has diverse applications across several fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: